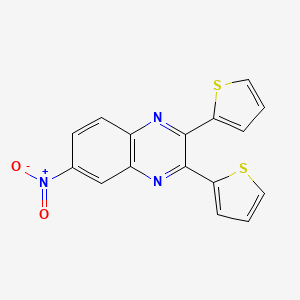

6-Nitro-2,3-dithiophen-2-ylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Heterocyclic Research

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are distinguished by a fused benzene (B151609) and pyrazine (B50134) ring system. nih.gov This structural motif has garnered substantial interest in modern heterocyclic research due to its versatile functionalization capabilities and a wide array of associated biological activities. nih.govmtieat.org As a result, quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, often serving as key building blocks in the synthesis of more complex bioactive molecules. mtieat.orgpulsus.comnih.gov The stability conferred by the fused aromatic rings, combined with the sites for substitution, allows for the systematic modification of their physicochemical and pharmacological properties. pulsus.com Research has been spurred by the discovery of quinoxaline cores in various natural products and synthetic compounds with significant therapeutic potential. mtieat.org The ongoing exploration of novel synthetic routes, including green chemistry approaches, continues to expand the library of accessible quinoxaline derivatives, fueling further investigation into their potential applications. benthamdirect.comnih.gov

Interdisciplinary Relevance of Substituted Quinoxaline Derivatives in Materials Science and Organic Synthesis

The utility of substituted quinoxaline derivatives extends beyond medicinal applications into the realms of materials science and organic synthesis. In materials science, the electron-accepting nature of the quinoxaline core makes these compounds promising candidates for use in organic electronics. beilstein-journals.org They have been investigated as electron-transporting and hole-blocking layers in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics and redox flow batteries. beilstein-journals.orgacs.org The ability to tune their optical and electronic properties through strategic substitution allows for the rational design of materials with specific functionalities. beilstein-journals.orgrsc.org

From the perspective of organic synthesis, quinoxalines are valuable intermediates. mtieat.org The electrophilic character of the quinoxaline ring system makes it susceptible to nucleophilic substitution reactions, providing a versatile platform for the introduction of a wide range of functional groups. rsc.orgrsc.org The development of efficient, often metal-catalyzed, methods for the synthesis and functionalization of quinoxalines is an active area of research, continually broadening their applicability as building blocks for more complex molecular architectures. rsc.orgacs.org

Overview of 6-Nitro-2,3-dithiophen-2-ylquinoxaline within Complex Heterocyclic Systems

This compound is a specific derivative that exemplifies the structural complexity achievable within this class of heterocycles. This molecule incorporates several key features: a quinoxaline core, a nitro group substituent on the benzene ring, and two thiophene (B33073) rings attached to the pyrazine ring. The synthesis of this compound has been achieved through the condensation reaction of 4-nitro-1,2-phenylenediamine with 2,2'-thenil in refluxing acetic acid, yielding the final product in high yield. nih.govresearchgate.net

The structure of this compound has been elucidated through crystallographic studies, revealing detailed information about its molecular geometry. nih.govresearchgate.net These studies show that one of the thiophene rings is nearly coplanar with the quinoxaline unit, while the other is significantly twisted out of the plane. nih.govresearchgate.netresearchgate.net The nitro group itself is also nearly coplanar with the quinoxaline ring system. nih.gov Such structural insights are critical for understanding the molecule's electronic properties and potential intermolecular interactions.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₉N₃O₂S₂ | nih.gov |

| Molecular Weight | 339.4 g/mol | nih.gov |

| IUPAC Name | 6-nitro-2,3-di(thiophen-2-yl)quinoxaline | nih.gov |

| Melting Point | 474 K | nih.govresearchgate.net |

| Physical Appearance | Yellow solid | nih.gov |

Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| Cell Length a | 11.7649 Å | nih.govresearchgate.net |

| Cell Length b | 5.3386 Å | nih.govresearchgate.net |

| Cell Length c | 24.3536 Å | nih.govresearchgate.net |

| Cell Angle β | 105.610° | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dithiophen-2-ylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O2S2/c20-19(21)10-5-6-11-12(9-10)18-16(14-4-2-8-23-14)15(17-11)13-3-1-7-22-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJOLGZFLFNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design for 6 Nitro 2,3 Dithiophen 2 Ylquinoxaline

Foundational Condensation Approaches for Quinoxaline (B1680401) Core Synthesis

The primary and most traditional route to the quinoxaline scaffold is the condensation reaction. This approach forms the bedrock upon which more advanced synthetic designs are built.

Classical Condensation of Ortho-Phenylenediamines with α-Dicarbonyl Compounds

The classical and most widely utilized method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. encyclopedia.pubchim.itsapub.org This reaction, first reported by Körner and Hinsberg in 1884, provides a direct and efficient pathway to a diverse range of quinoxaline derivatives. encyclopedia.pub The fundamental mechanism involves the sequential condensation of the two amino groups of the phenylenediamine with the two carbonyl groups of the dicarbonyl compound, followed by a dehydration step to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. rsc.org

This synthetic strategy is exceptionally versatile, allowing for the introduction of various substituents onto both the benzene and pyrazine rings by selecting appropriately substituted starting materials. nih.gov Traditionally, these reactions were often conducted under harsh conditions, such as high temperatures and the use of strong acid catalysts, over extended reaction times. nih.govnih.govscispace.com

Specific Synthesis of 6-Nitro-2,3-dithiophen-2-ylquinoxaline via 2,2′-Thenil and 4-Nitro-1,2-phenylenediamine

The direct synthesis of the title compound, this compound, is a specific application of the classical condensation method. nih.gov In this procedure, 4-nitro-1,2-phenylenediamine is reacted with the α-dicarbonyl compound 2,2′-thenil. nih.gov The 2,2'-thenil itself is prepared via a two-step process involving the condensation of 2-thiophenecarboxaldehyde to 2,2′-thenoin, which is then oxidized to the final diketone. nih.gov

The synthesis is achieved by refluxing the two key reactants in concentrated acetic acid for approximately 18 hours. nih.gov Following the reaction, the mixture is cooled and neutralized, leading to the precipitation of the crude product. The resulting solid is then filtered and washed to yield the final compound. nih.gov This specific synthesis has been reported to produce a high yield of 92%. nih.gov

| Reactant | Structure | Role |

|---|---|---|

| 4-Nitro-1,2-phenylenediamine |  | Ortho-diamine precursor |

| 2,2′-Thenil |  | α-Dicarbonyl precursor |

Role of Reaction Conditions and Solvent Systems in Condensation Efficacy

The efficiency and outcome of the condensation reaction are highly dependent on the chosen reaction conditions and solvent system. While classical methods often relied on high temperatures and strong acids, modern approaches have focused on milder and more efficient conditions. nih.govnih.gov The choice of solvent is critical; it must solubilize the reactants and facilitate the reaction, which may involve polar intermediates.

Commonly used solvents include ethanol (B145695), acetic acid, and dimethylformamide (DMF). nih.govtandfonline.comsapub.org For the specific synthesis of this compound, refluxing acetic acid serves as both the solvent and an acidic catalyst to promote the condensation and subsequent cyclization-dehydration. nih.gov In other systems, solvents like toluene, water, and even solvent-free conditions have been successfully employed, often in conjunction with a catalyst. nih.govajrconline.org The reaction temperature and time are also key parameters; while some reactions proceed efficiently at room temperature, others require heating or reflux to achieve high yields. encyclopedia.pubnih.gov The development of green chemistry protocols has emphasized the use of environmentally benign solvents like water or ethanol and minimizing reaction times and temperatures. ajrconline.org

| Solvent/Condition | Typical Temperature | Notes | Reference |

|---|---|---|---|

| Acetic Acid | Reflux | Acts as both solvent and acid catalyst. Used for this compound synthesis. | nih.gov |

| Ethanol | Room Temp to Reflux | Commonly used, often with a catalyst. Considered a greener solvent. | sapub.orgdergipark.org.tr |

| Toluene | Room Temperature | Effective for certain catalytic systems, particularly with heteropolyoxometalates. | nih.govscispace.com |

| Water | Room Temp to Reflux | A green solvent choice, often used with water-tolerant catalysts like iodine or CAN. | chim.itajrconline.org |

| DMF | Room Temperature | Used with certain heterogeneous catalysts like Al2O3–ZrO2. | tandfonline.com |

| Solvent-Free | Room Temperature | Green chemistry approach, often used with solid acid catalysts or grinding methods. | rsc.org |

Advanced Catalytic Strategies in Quinoxaline Synthesis

To overcome the limitations of classical methods, such as harsh conditions and long reaction times, advanced catalytic strategies have been developed. These methods offer milder conditions, higher yields, and improved environmental profiles.

Development and Application of Homogeneous Catalysts

Homogeneous catalysts, which operate in the same phase as the reactants, have been extensively used to improve the efficacy of quinoxaline synthesis. These catalysts can facilitate the reaction under much milder conditions, often at room temperature. encyclopedia.pub A variety of catalysts have been reported, including:

Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN): This catalyst has been shown to be highly effective in trace amounts for the condensation of o-phenylenediamines and benzil (B1666583) derivatives, even in tap water at room temperature, with reactions completing in as little as 20 minutes. encyclopedia.pubchim.it

Iodine: Molecular iodine serves as a mild and efficient catalyst for this condensation, particularly in green solvents like water under reflux conditions. ajrconline.org

Vanadium-substituted Molybdotungstophosphoric acid: This heteropoly acid acts as an effective homogeneous catalyst in an ethanol-water solvent system under reflux, offering excellent yields and short reaction times. tandfonline.com

Nickel-based catalysts: Molecularly defined, phosphine-free nickel catalysts have been developed for the synthesis of quinoxalines via a double dehydrogenative coupling mechanism, operating under aerobic conditions at mild temperatures (e.g., 80 °C). researchgate.netacs.org

These catalysts generally function by activating the carbonyl groups, making them more susceptible to nucleophilic attack by the diamine, thereby accelerating the condensation and cyclization steps.

Utilization of Heterogeneous and Recyclable Catalysts

A significant advancement in quinoxaline synthesis, driven by the principles of green chemistry, is the use of heterogeneous catalysts. nih.gov These catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium), which offers major advantages, including simple separation from the product (often by filtration), potential for recycling and reuse, and reduced energy consumption. nih.govdergipark.org.tr This approach minimizes waste and improves the economic and environmental viability of the synthesis. nih.gov

Numerous heterogeneous catalytic systems have been developed:

Alumina-Supported Catalysts: Commercial alumina (B75360) (Al2O3) and binary metal oxides like Al2O3–ZrO2 have been used as effective, reusable catalysts that function at room temperature. nih.govscispace.comtandfonline.com Heteropolyoxometalates supported on alumina have demonstrated high activity and can be reused over several cycles without significant loss of performance. nih.govresearchgate.net

Phosphate-Based Catalysts: Simple mineral fertilizers such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been successfully employed as low-cost, efficient, and recyclable heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. nih.govdergipark.org.tr

Solid Acid Catalysts: Materials like TiO2-Pr-SO3H are used as recyclable solid acid catalysts that facilitate the reaction at room temperature with reduced reaction times. encyclopedia.pubnih.gov

Magnetic Nanoparticles: Nanocatalysts, such as those based on manganese oxide (MnO) or iron oxide (Fe3O4), offer high surface area and catalytic activity. rsc.org Their magnetic properties allow for extremely easy recovery from the reaction mixture using an external magnet, making them highly recyclable. rsc.org

| Heterogeneous Catalyst | Key Advantages | Reference |

|---|---|---|

| Alumina-Supported Heteropolyoxometalates | High yield, mild conditions, recyclable. | nih.govscispace.comresearchgate.net |

| Al2O3–ZrO2 | High efficiency, minimal catalyst usage, short reaction time. | tandfonline.com |

| Phosphate Fertilizers (MAP, DAP, TSP) | Low cost, eco-friendly, excellent yields, recyclable. | dergipark.org.tr |

| TiO2-Pr-SO3H | Solid acid, room temperature reaction, short reaction time. | encyclopedia.pubnih.gov |

| Magnetic Nanoparticles (e.g., MnFe2O4) | Easy magnetic separation, high stability, reusable. | rsc.org |

Emerging Organocatalytic and Metal-Catalyzed Methodologies

The synthesis of quinoxaline derivatives has been significantly advanced by the development of organocatalytic and metal-catalyzed reactions. While direct applications of these methods to produce this compound are not extensively documented, the principles underlying these methodologies are applicable to its synthesis.

Organocatalysis offers a green and sustainable alternative to metal-based catalysts. For instance, bioinspired ortho-quinone catalysts have been utilized for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Another approach employs 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the aerobic oxidation of deoxybenzoins to benzils, which can then be used in a one-pot synthesis of quinoxalines. organic-chemistry.org These methods highlight the potential for organocatalysts to facilitate the condensation of 4-nitro-1,2-phenylenediamine with 1,2-di(thiophen-2-yl)ethane-1,2-dione (B1331446) (2,2'-thenil), the key precursors for this compound.

Metal-catalyzed syntheses provide efficient routes to quinoxalines, often with high yields and selectivity. Various transition metals, including nickel, copper, and iron, have been employed. An eco-friendly nickel-catalyzed method has been developed for quinoxaline synthesis via a double dehydrogenative coupling. organic-chemistry.org Copper-catalyzed condensation and C-N bond formation of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) in a one-pot, three-component reaction also yields quinoxalines. organic-chemistry.org Furthermore, an iron-catalyzed one-pot synthesis through transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been reported, offering an external redox reagent-free and base-free process where water is the only byproduct. rsc.org

Table 1: Examples of Organocatalytic and Metal-Catalyzed Synthesis of Quinoxaline Derivatives

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| ortho-Quinone | Primary amines | Quinoxalines | Bioinspired, mild conditions, O2 as oxidant organic-chemistry.org |

| DABCO | Benzyl (B1604629) ketones, 1,2-diamines | Quinoxalines | One-pot, aerobic oxidation organic-chemistry.org |

| Nickel catalyst | 2-Aminobenzyl alcohol, diol | Quinolines/Quinoxalines | Eco-friendly, double dehydrogenative coupling organic-chemistry.org |

| Copper iodide (CuI) | 2-Iodoanilines, arylacetaldehydes, NaN3 | Quinoxalines | One-pot, three-component reaction organic-chemistry.org |

| Iron complex | 2-Nitroanilines, vicinal diols | Quinoxalines | One-pot, transfer hydrogenation, no external redox agents rsc.org |

Green Chemistry and Energy-Mediated Synthesis Techniques

In line with the principles of green chemistry, energy-mediated techniques such as microwave-assisted synthesis and ultrasound irradiation, as well as the development of one-pot and solvent-free methods, have been explored for the synthesis of quinoxaline derivatives.

Microwave-Assisted Synthesis Protocols for Expedited Reaction Times

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. The synthesis of quinoxaline derivatives can be achieved in a fraction of the time required by conventional heating methods. For instance, the condensation of diamines and dicarbonyls can be completed in as little as 3.5 minutes under microwave heating in a solvent-free medium, with yields ranging from 80-90%. doaj.org Another study demonstrated a microwave-assisted, catalyst-free method that produces quinoxalines in just 5 minutes at 160 °C. udayton.edu This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for the production of this compound. A robust microwave-assisted one-pot procedure has also been developed for symmetrically 2,3-substituted quinoxalines without the use of a metal catalyst. doaj.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxalines

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Hours to Days | Variable | Refluxing solvents |

| Microwave-Assisted | 3.5 - 5 minutes | 80-90% | Solvent-free or minimal solvent doaj.orgudayton.edu |

One-Pot Synthetic Routes and Aqueous Medium Reactions

One-pot syntheses offer several advantages, including reduced waste, lower costs, and simplified procedures. An iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been developed, proceeding via a transfer hydrogenative condensation. rsc.org This method is particularly green as it does not require additional oxidants, reductants, or bases, and produces water as the only byproduct. rsc.org The use of water as a reaction medium is another cornerstone of green chemistry. A catalyst-free synthesis of quinoxalines has been reported in tap water at room temperature, with the products easily isolated by simple filtration. chim.it

Solvent-Free and Ultrasound-Irradiation Enhanced Methods

Solvent-free synthesis minimizes the use of hazardous organic solvents, reducing environmental impact and simplifying product purification. The synthesis of quinoxalines has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation, leading to high yields in very short reaction times. nih.govias.ac.in

Ultrasound irradiation is another energy-efficient technique that can accelerate chemical reactions. An eco-friendly synthesis of quinoxaline derivatives has been developed using ultrasound irradiation, which offers high product yields under mild conditions. niscpr.res.in A highly efficient, one-pot protocol for the synthesis of 2-phenylquinoxaline (B188063) from acetophenone, N-bromosuccinimide, and 1,2-phenylenediamine under ultrasound irradiation in a glycerol-water mixture has also been reported, avoiding the use of toxic catalysts and volatile organic solvents. nih.gov While not specifically reported for this compound, this method demonstrates the potential of ultrasound in promoting quinoxaline formation under green conditions.

Strategic Thiophene (B33073) Functionalization in the Design of Dithiophenyl Quinoxalines

The introduction of thiophene moieties at the 2 and 3 positions of the quinoxaline core is a key structural feature of the target compound. Strategic functionalization often involves the synthesis of thieno-fused quinoxalines as precursors or related structures.

Cyclization Reactions for Thiophene Ring Formation

The formation of a thiophene ring fused to the quinoxaline scaffold, creating thieno[2,3-b]quinoxalines, is a common strategy. One approach involves the reaction of 2-chloroquinoxaline-3-carbonitrile with reagents like bromoacetone, phenacylbromide, or chloroacetonitrile (B46850) in a sodium ethoxide solution to yield thieno[2,3-b]quinoxaline (B1642142) derivatives. tandfonline.com Another method is the palladium(0)-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by the addition of bromine and subsequent reaction with dipotassium (B57713) trithiocarbonate (B1256668) to produce thieno[2,3-b]quinoxalines. researchgate.net

More advanced metal-catalyzed cyclization reactions have also been developed. A Pd-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is used for the synthesis of substituted thiophenes. mdpi.com Copper-promoted or-catalyzed cyclization of S-containing alkyne derivatives also yields thiophenes. mdpi.com These cyclization strategies, while leading to fused systems, are indicative of the chemical pathways that can be adapted for the synthesis of discrete dithiophenyl-substituted quinoxalines. The direct synthesis of this compound itself is achieved through a condensation reaction between 4-nitro-1,2-phenylenediamine and 1,2-di(thiophen-2-yl)ethane-1,2-dione in refluxing acetic acid. nih.govresearchgate.netnih.govresearchgate.net

Functionalization Techniques on the Thiophene Moiety for Tailored Structures

The ability to selectively functionalize the thiophene rings of this compound is crucial for tailoring its properties for specific applications. The electron-rich nature of the thiophene ring makes it amenable to various electrophilic substitution reactions. doi.org By introducing different substituents onto the thiophene moieties, researchers can fine-tune the electronic and steric characteristics of the entire molecule.

Detailed research into analogous, non-nitrated 2,3-bis(thiophen-2-yl)quinoxaline systems has demonstrated effective strategies for such modifications, which are applicable to the 6-nitro derivative. The primary positions for electrophilic attack on a 2-substituted thiophene are the C5 and to a lesser extent the C3 positions. A key strategy involves an initial halogenation of the thiophene rings, followed by cross-coupling reactions to introduce a wide variety of functional groups.

A significant and widely employed method for the functionalization of the terminal positions of the thiophene rings in dithiophenylquinoxaline scaffolds is electrophilic bromination. researchgate.netresearchgate.net This reaction serves as a critical gateway for further structural diversification. The brominated intermediate is a versatile precursor for subsequent carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

The typical procedure involves treating the dithiophenylquinoxaline core with a brominating agent. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation, often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. researchgate.net This method selectively installs bromine atoms onto the 5-positions of both thiophene rings, yielding the 2,3-bis(5-bromothiophen-2-yl)quinoxaline derivative.

Following bromination, the resulting dibromo-compound can be subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This powerful technique allows for the introduction of a diverse array of aryl or heteroaryl substituents. By reacting the brominated intermediate with various boronic acids or their esters in the presence of a palladium catalyst and a base, tailored structures with extended π-conjugation or specific electronic properties can be synthesized. researchgate.net This two-step sequence of bromination followed by Suzuki coupling provides a robust and flexible platform for creating a library of structurally diverse molecules based on the core this compound scaffold.

Below are data tables summarizing the key reactions in this functionalization strategy.

Table 1: Electrophilic Bromination of the Thiophene Moiety

This table details the reagents and conditions for the bromination of a 2,3-bis(thiophen-2-yl)quinoxaline scaffold, a reaction directly applicable to the 6-nitro analogue.

| Starting Material | Reagent | Solvent | Conditions | Product | Ref |

| 2,3-bis(thiophen-2-yl)quinoxaline | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 2,3-bis(5-bromothiophen-2-yl)quinoxaline | researchgate.netresearchgate.net |

Table 2: Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization

This table outlines the general conditions for the Suzuki-Miyaura coupling of the brominated intermediate to introduce new aryl groups.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent System | Product | Ref |

| 2,3-bis(5-bromothiophen-2-yl)quinoxaline | Arylboronic Acid or Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2,3-bis(5-arylthiophen-2-yl)quinoxaline | researchgate.netresearchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of 6 Nitro 2,3 Dithiophen 2 Ylquinoxaline

X-ray Diffraction Studies for Molecular Geometry and Crystalline Structure

Single-crystal X-ray diffraction analysis provides the most definitive data on the molecular structure of 6-Nitro-2,3-dithiophen-2-ylquinoxaline in the solid state. These studies have determined its crystalline system, spatial arrangement, and key geometric parameters. The compound crystallizes in the monoclinic system with the space group P2₁/c. spectroscopyonline.com Detailed crystallographic data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₉N₃O₂S₂ |

| Molecular Weight ( g/mol ) | 339.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7649 (4) |

| b (Å) | 5.3386 (2) |

| c (Å) | 24.3536 (8) |

| β (°) | 105.610 (3) |

| Volume (ų) | 1473.18 (9) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from de Freitas et al. (2020). spectroscopyonline.comiu.edu

Elucidation of Conformational Isomerism and Planarity

The three-dimensional arrangement of the substituent groups relative to the central quinoxaline (B1680401) ring system is a critical aspect of the molecule's structure. X-ray diffraction data reveals significant conformational details, particularly concerning the dihedral angles of the thienyl rings and the nitro group.

The nitro group is nearly coplanar with the quinoxaline moiety, exhibiting a dihedral angle of just 7.76 (14)°. spectroscopyonline.comiu.edu This near-planarity is a common feature observed in other 6-nitroquinoxaline (B1294896) derivatives. spectroscopyonline.com In contrast, the two thienyl rings adopt distinctly different orientations. One thienyl ring is almost coplanar with the quinoxaline unit, with a small dihedral angle of 3.29 (9)°. spectroscopyonline.comiu.edu The other thienyl ring is oriented nearly perpendicularly, at a dihedral angle of 83.96 (4)°. spectroscopyonline.comiu.edu This pronounced difference in the orientation of the two thienyl substituents highlights the molecule's conformational asymmetry. spectroscopyonline.com

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The packing of molecules within the crystal lattice is governed by intermolecular forces. In the crystalline structure of this compound, analysis of the unit cell indicates a lack of significant directional intermolecular interactions, such as hydrogen bonding. spectroscopyonline.com The arrangement of the molecules in the crystal is therefore primarily dictated by weaker van der Waals forces and packing efficiency.

Vibrational Spectroscopy for Functional Group and Bond Analysis (FT-IR)

While specific experimental FT-IR spectra for this compound are not detailed in the available literature, the expected vibrational modes can be predicted based on its functional groups. The spectrum would be characterized by contributions from the nitro, quinoxaline, and thiophene (B33073) moieties.

Nitro Group (NO₂) Vibrations : Aromatic nitro compounds typically display two strong and characteristic stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch is expected in the 1550–1475 cm⁻¹ region, while the symmetric stretch appears between 1360–1290 cm⁻¹. orgchemboulder.com An additional scissoring vibration may be observed around 850 cm⁻¹. spectroscopyonline.com

Quinoxaline Ring Vibrations : The quinoxaline core would contribute several bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. libretexts.org C=C and C=N stretching vibrations within the heterocyclic ring system typically occur in the 1625–1430 cm⁻¹ region. researchgate.net

Thiophene Ring Vibrations : The thiophene rings would also show characteristic bands, including aromatic C-H stretching near 3100-3000 cm⁻¹ and C=C stretching within the 1500-1400 cm⁻¹ range. vscht.cz The C-S stretching vibrations are typically weaker and found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Purity Assessment

NMR spectroscopy confirms the structural connectivity of this compound and serves as a measure of its purity. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Type | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.10 (m, 2H), 7.43 (m, 2H), 7.61 (m, 2H), 8.20 (d, 1H), 8.49 (dd, 1H), 8.98 (d, 1H) |

| ¹³C NMR | 123.4, 125.2, 127.8, 127.9, 130.2, 130.3, 130.7, 139.3, 140.5, 140.8, 143.0, 147.8, 148.7, 149.3 |

Data sourced from de Freitas et al. (2020). spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

Specific experimental UV-Vis absorption and photoluminescence data for this compound are not extensively reported. However, the electronic properties can be inferred from its structure, which contains a large, conjugated π-system extended across the quinoxaline and thiophene rings.

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with this conjugated system. up.ac.za Aromatic compounds typically exhibit primary absorption bands around 200 nm and secondary bands near 260 nm. up.ac.za For this highly conjugated molecule, these bands would be expected to shift to longer wavelengths (a bathochromic shift). up.ac.za The presence of the electron-withdrawing nitro group and the sulfur and nitrogen heteroatoms can also give rise to n → π* transitions and potentially intramolecular charge transfer (ICT) bands, which would appear at longer wavelengths. researchgate.net The degree of planarity between the rings significantly influences the extent of π-conjugation and, therefore, the position and intensity of absorption maxima. iu.edu

Photoluminescence (fluorescence) properties would also be dependent on the molecular structure. Many quinoxaline derivatives are known to be fluorescent. The emission wavelength and quantum yield would be sensitive to the substitution pattern and the conformational geometry that affects the energy of the excited state.

Computational Chemistry and Theoretical Investigations of 6 Nitro 2,3 Dithiophen 2 Ylquinoxaline

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict and interpret various types of molecular spectra. By simulating spectroscopic data, researchers can confirm experimental assignments and gain a deeper understanding of the underlying molecular vibrations and electronic environments.

Theoretical calculations of vibrational frequencies using DFT are instrumental in assigning experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. scholarsresearchlibrary.com By computing the harmonic frequencies, researchers can correlate calculated vibrational modes with observed spectral bands. researchgate.netniscpr.res.in

For 6-Nitro-2,3-dithiophen-2-ylquinoxaline, DFT calculations would predict the frequencies and intensities of characteristic vibrational modes. These predictions, often scaled to correct for anharmonicity and basis set limitations, help in the definitive assignment of the experimental spectrum. scholarsresearchlibrary.comresearchgate.net Key expected vibrations include the asymmetric and symmetric stretches of the nitro (NO₂) group, aromatic C-H stretching, C=N stretching within the quinoxaline (B1680401) ring, and vibrations associated with the thiophene (B33073) rings.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| NO₂ Group | Asymmetric Stretching | 1520 - 1560 niscpr.res.in |

| NO₂ Group | Symmetric Stretching | 1315 - 1350 niscpr.res.in |

| Aromatic C-H | Stretching | 3000 - 3150 researchgate.net |

| Quinoxaline C=N | Stretching | 1600 - 1640 |

| Thiophene C-S | Stretching | 600 - 800 |

The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT (GIAO-DFT), is a highly effective approach for calculating NMR chemical shifts (δ). rsc.orgnih.gov Comparing calculated shifts with experimental data provides a robust method for structure verification and assignment of ¹H and ¹³C NMR spectra. nih.gov The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. researchgate.net

Experimental ¹H and ¹³C NMR data have been reported for this compound. nih.gov A GIAO-DFT calculation, for instance at the B3LYP/6-311+G(d,p) level, would be expected to yield theoretical chemical shifts that show a strong linear correlation with these experimental values. nih.govresearchgate.net This correlation confirms that the solution structure is consistent with the theoretically modeled geometry and provides unambiguous assignments for each proton and carbon signal in the spectrum.

Table 4: Experimental and Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Experimental δ (ppm) nih.gov | Representative Calculated δ (ppm) |

| ¹H NMR | ||

| H (thiophene) | 7.10 (m) | ~7.1 |

| H (thiophene) | 7.43 (m) | ~7.4 |

| H (thiophene) | 7.61 (m) | ~7.6 |

| H (quinoxaline) | 8.20 (d) | ~8.2 |

| H (quinoxaline) | 8.49 (dd) | ~8.5 |

| H (quinoxaline) | 8.98 (d) | ~9.0 |

| ¹³C NMR | ||

| C (aromatic) | 123.4 - 149.3 | ~123 - 150 |

Chemical Reactivity and Transformation Mechanisms of 6 Nitro 2,3 Dithiophen 2 Ylquinoxaline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic is further amplified by the strongly deactivating nitro group at the 6-position. Consequently, the quinoxaline core of 6-nitro-2,3-dithiophen-2-ylquinoxaline is generally resistant to electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Any potential electrophilic attack would be directed to positions meta to the nitro group, which are already part of the fused ring system, further diminishing the likelihood of such reactions.

Conversely, the electron-deficient nature of the quinoxaline ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govrsc.org Nucleophiles can attack the aromatic ring, leading to the displacement of a suitable leaving group. In the case of this compound, while there are no conventional leaving groups like halogens on the quinoxaline core, strong nucleophiles could potentially react under forcing conditions, or if a derivative with a leaving group were synthesized. The most likely positions for nucleophilic attack would be those activated by the nitro group. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Electrophilic Substitution | Typically requires strong acids and electrophiles (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination). | Reaction is highly disfavored due to the electron-deficient nature of the quinoxaline ring and the deactivating effect of the nitro group. |

| Nucleophilic Substitution | Requires a strong nucleophile (e.g., alkoxides, amines) and often a leaving group on the ring. | The electron-withdrawing nitro group activates the ring for nucleophilic attack, though the lack of a good leaving group on the parent molecule makes this challenging without prior modification. nih.govrsc.org |

Chemical Transformations of the Nitro Group: Reduction and Oxidation Pathways

The nitro group is a versatile functional group that can undergo several transformations, with reduction being the most common and synthetically useful pathway. masterorganicchemistry.comwikipedia.org Oxidation of a nitro group is generally not a feasible reaction under standard laboratory conditions.

The reduction of the nitro group on the quinoxaline core can lead to a variety of products depending on the reagents and reaction conditions used. masterorganicchemistry.com Complete reduction typically yields the corresponding amino group, which dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group. This transformation can be achieved using various reducing agents. masterorganicchemistry.comresearchgate.netsapub.org Partial reduction can also be accomplished, leading to intermediate oxidation states such as nitroso or hydroxylamino derivatives.

| Transformation | Reagents and Conditions | Product |

| Reduction to Amine | Catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.com | 6-Amino-2,3-dithiophen-2-ylquinoxaline |

| Reduction to Hydroxylamine | Zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org | 6-(Hydroxyamino)-2,3-dithiophen-2-ylquinoxaline |

| Reduction to Azo Compound | Treatment with metal hydrides like LiAlH₄ can sometimes lead to azo compounds through dimerization. masterorganicchemistry.com | Bis(2,3-dithiophen-2-ylquinoxalin-6-yl)diazene |

Reactivity of Thiophene (B33073) Moieties and Their Derivatives within the Molecular Framework

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, being more reactive than benzene (B151609). wikipedia.orgnih.gov In this compound, the thiophene rings are attached to the quinoxaline core at their 2-positions. This leaves the 3, 4, and 5-positions on each thiophene ring available for substitution. Electrophilic attack is most likely to occur at the 5-position (alpha to the sulfur atom), which is generally the most reactive site in 2-substituted thiophenes. pharmaguideline.come-bookshelf.de

The electron-withdrawing nature of the nitro-quinoxaline core will have a deactivating effect on the thiophene rings, making them less reactive towards electrophilic substitution than unsubstituted thiophene. Nevertheless, they remain more activated than the quinoxaline core itself. researchgate.net Nucleophilic substitution on the thiophene rings is generally difficult unless activated by a strong electron-withdrawing group directly on the thiophene ring itself. uoanbar.edu.iq

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Halogenation | N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent (e.g., CCl₄, THF). | 6-Nitro-2,3-bis(5-bromothiophen-2-yl)quinoxaline |

| Nitration | Mild nitrating agents (e.g., acetyl nitrate) to avoid oxidation of the thiophene ring. | 6-Nitro-2-(5-nitrothiophen-2-yl)-3-(thiophen-2-yl)quinoxaline and isomers |

| Friedel-Crafts Acylation | Acyl chloride with a Lewis acid catalyst (e.g., SnCl₄) under mild conditions. | 1,1'-( (6-Nitroquinoxaline-2,3-diyl)bis(thiophene-5,2-diyl))bis(ethan-1-one) |

Investigation of Photochemical and Thermal Reaction Pathways

The photochemistry of nitroaromatic compounds is complex and can involve several pathways upon irradiation with UV light. dtic.milrsc.org Potential photochemical reactions for this compound could include the reduction of the nitro group to a nitroso group, or intramolecular hydrogen abstraction leading to the formation of a hydroxylamino derivative. researchgate.net Another possibility is the cleavage of the carbon-nitro bond, which can lead to radical species. rsc.org The specific outcome would depend on factors such as the wavelength of light used and the solvent. scilit.com

The thermal stability of nitroaromatic compounds is a critical aspect, particularly for compounds with a high nitrogen and oxygen content. dtic.mil Upon heating, nitro-containing compounds can undergo exothermic decomposition. nih.govyoutube.com For this compound, thermal decomposition would likely be initiated by the cleavage of the C-NO₂ bond, as this is often the weakest bond in the molecule. mdpi.com The subsequent reactions of the resulting radical fragments would lead to the formation of various gaseous products and a carbonaceous residue. The presence of the quinoxaline and thiophene rings may influence the decomposition pathway and the stability of the compound.

| Pathway | Conditions | Potential Outcome |

| Photochemical Reaction | UV irradiation in a suitable solvent (e.g., methanol, acetonitrile). dtic.milresearchgate.net | Reduction of the nitro group, C-NO₂ bond cleavage, or rearrangement reactions. |

| Thermal Reaction | Heating to elevated temperatures. | Decomposition initiated by C-NO₂ bond scission, leading to the release of nitrogen oxides and fragmentation of the heterocyclic rings. youtube.commdpi.com |

Advanced Research Applications in Materials Science and Engineering

Development as Electron-Transporting Materials (ETMs)

Quinoxaline (B1680401) derivatives are recognized for their potential as electron-transporting materials (ETMs) due to their high electron affinity, good charge transfer characteristics, and high electron mobility. researchgate.netnih.gov The incorporation of a nitro group, a potent electron-withdrawing substituent, into the quinoxaline framework is a strategic approach to further enhance these properties. This modification is intended to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, a crucial factor for efficient electron injection and transport in electronic devices. nih.gov

Influence of Molecular Structure on Charge Transport Properties

The charge transport capability of an organic semiconductor is intrinsically linked to its molecular structure and solid-state packing. X-ray crystallography studies of 6-Nitro-2,3-dithiophen-2-ylquinoxaline reveal a distinct and influential molecular geometry. researchgate.netnih.gov

The molecule crystallizes in a monoclinic system (space group P2₁/c) with specific dihedral angles that dictate its three-dimensional conformation. researchgate.netnih.gov One of the thiophene (B33073) rings is nearly coplanar with the quinoxaline unit, exhibiting a small dihedral angle of 3.29(9)°. nih.gov This planarity facilitates π-electron delocalization across this segment of the molecule. In stark contrast, the second thiophene ring is oriented almost perpendicularly, with a large dihedral angle of 83.96(4)° relative to the quinoxaline plane. nih.gov

This twisted conformation can inhibit extensive intermolecular π-π stacking, a primary mechanism for charge transport in many organic semiconductors. However, the nearly coplanar nitro group, with a dihedral angle of just 7.76(14)° to the quinoxaline ring, effectively enhances the electron-accepting nature of the core. nih.gov This strong electron-withdrawing characteristic is a key factor for n-type semiconducting behavior. The combination of a planar, conjugated segment with a twisted, bulky substituent can influence film morphology and solubility, which are critical parameters for device fabrication.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Thiophene 1 / Quinoxaline) | 3.29(9)° |

| Dihedral Angle (Thiophene 2 / Quinoxaline) | 83.96(4)° |

| Dihedral Angle (Nitro Group / Quinoxaline) | 7.76(14)° |

Table 1: Key Crystallographic Data for this compound. nih.gov

Rational Design Strategies for Enhanced Electron Injection and Extraction

A primary strategy for designing high-performance ETMs is the precise tuning of energy levels (HOMO and LUMO) to ensure efficient charge transfer with adjacent layers in a device. The introduction of strong electron-withdrawing groups is a well-established method to lower the LUMO energy level, which reduces the energy barrier for electron injection from the cathode and improves electron extraction at the anode in inverted device architectures. nih.gov

In this compound, the nitro group serves this exact purpose. Theoretical and experimental studies on similar nitroaromatic compounds confirm that the -NO₂ group significantly stabilizes the LUMO level, enhancing the material's electron-accepting capabilities. nih.govrsc.org This makes the compound a promising candidate for facilitating efficient electron injection and extraction. Furthermore, the presence of thiophene rings can be leveraged; while they are typically electron-donating, their linkage to the electron-deficient core creates an intramolecular charge transfer (ICT) character, which is beneficial for light absorption and charge separation processes. researchgate.net Aligning the LUMO energy level of this compound with the conduction band of metal oxides like TiO₂ is a key strategy for improving charge transfer efficiency in devices like dye-sensitized solar cells. nih.gov

Integration into Organic Electronic (OE) Devices

The favorable electronic properties of this compound suggest its suitability for integration into a range of organic electronic devices. Its function can be adapted based on the specific device architecture and the other materials employed.

Application in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of photovoltaics, quinoxaline-based materials have demonstrated significant potential. nih.gov In Organic Solar Cells (OSCs), particularly non-fullerene acceptor (NFA) based cells, materials with low-lying LUMO levels are required to act as efficient electron acceptors. The structural features of this compound make it a candidate for this role. The strong electron-accepting core could provide the necessary driving force for exciton (B1674681) dissociation when paired with a suitable polymer donor.

In Dye-Sensitized Solar Cells (DSSCs), quinoxaline derivatives can function as auxiliary acceptors within the dye molecule or as part of the sensitizer's π-bridge to enhance electron injection and collection. nih.govcase.edu For instance, studies on 2,3-di(thiophen-2-yl)quinoxaline have shown its effectiveness as an auxiliary acceptor, improving electron injection by optimizing the alignment of its LUMO energy level with the TiO₂ conduction band. nih.gov The addition of a nitro group to this structure is expected to further enhance this effect, potentially leading to higher power conversion efficiencies. case.edu

Utilization in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The development of stable and efficient n-type semiconductors remains a critical challenge in organic electronics. The nitro group is known to impart n-type behavior in organic materials, although it has been used less frequently than other electron-withdrawing groups. rsc.org Research on nitro-functionalized fluorenones has demonstrated their potential as air-stable n-type channel materials in OFETs, albeit with modest mobilities in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org By analogy, this compound is a strong candidate for investigation as an n-type semiconductor in OFETs.

In Organic Light-Emitting Diodes (OLEDs), materials with high electron affinity and good charge transport are essential for the electron-transporting layer (ETL) to ensure balanced charge injection and recombination within the emissive layer. google.com Quinoxaline derivatives are known to possess good thermal stability and the ability to form stable amorphous films, making them suitable for use as host or ETL materials in OLEDs. google.comrsc.org The low-lying LUMO of this compound could facilitate electron injection from the cathode, potentially leading to lower turn-on voltages and higher device efficiencies.

Investigation as Non-Linear Optical (NLO) Materials

Molecules that exhibit a strong intramolecular charge transfer (ICT) from a donor moiety to an acceptor moiety through a π-conjugated system are prime candidates for non-linear optical (NLO) applications. These materials can alter the properties of light, enabling technologies such as optical switching and frequency conversion. The molecular design of this compound inherently possesses this donor-acceptor (D-A) architecture.

The electron-rich thiophene rings act as the donor component, while the strongly electron-deficient 6-nitroquinoxaline (B1294896) core serves as the acceptor. This arrangement is expected to result in a large difference between the ground-state and excited-state dipole moments, leading to a significant second-order hyperpolarizability (β), a key metric for NLO activity. Computational studies on structurally similar molecules, such as nitro-thieno[3,2-b]thiophene linked to a fullerene acceptor, have shown excellent NLO responses. researchgate.netuobaghdad.edu.iq These studies suggest that the combination of a nitro-thiophene system within a charge-transfer framework is an effective strategy for creating high-performance NLO materials. researchgate.netuobaghdad.edu.iq Therefore, this compound is a promising candidate for investigation in NLO applications, with its properties potentially tunable for use in optoelectronic devices.

Role in Conjugated Polymer Systems and Polymer Acceptors

The integration of "this compound" as a monomeric unit within conjugated polymer systems is a strategic approach in the design of advanced materials for organic electronics. Its unique molecular architecture, which combines a potent electron-accepting nitro-quinoxaline core with electron-rich dithiophen-2-yl moieties, imparts a distinct donor-acceptor (D-A) character to the resulting polymers. This intrinsic D-A nature is fundamental to tuning the optoelectronic properties of the material, making it a promising candidate for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and electrochromic devices.

The strong electron-withdrawing capacity of the nitro group, in conjunction with the quinoxaline ring, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. This is a critical factor for creating efficient polymer acceptors in bulk heterojunction (BHJ) solar cells. A lower LUMO level in the acceptor polymer ensures a sufficient energy offset with the Highest Occupied Molecular Orbital (HOMO) of a donor polymer, which facilitates efficient charge separation at the donor-acceptor interface.

Furthermore, the dithiophen-2-yl units contribute to the polymer's electronic and structural properties. The thiophene rings enhance π-electron delocalization along the polymer backbone, which is essential for efficient charge transport. The planarity and intermolecular interactions of the polymer chains, which are influenced by the dithiophen-2-yl groups, play a crucial role in the material's morphology and, consequently, its charge carrier mobility.

Research into similar quinoxaline-based conjugated polymers has demonstrated that the careful selection of donor and acceptor units is key to optimizing device performance. For instance, copolymers incorporating a dithieno[3,2-f:2′,3′-h]quinoxaline-based acceptor unit have shown promise in all-polymer solar cells. In one such study, polymers were synthesized by pairing a dithienoquinoxaline derivative with different benzodithiophene-based donor units, resulting in materials with favorable aggregation and crystallization properties for photovoltaic applications.

The introduction of specific functional groups, such as fluorine atoms, to the thiophene linkers in quinoxaline-based polymeric acceptors has been shown to induce a more planar molecular conformation. This enhanced planarity can lead to optimized morphology in blend films and more efficient charge dynamics, ultimately resulting in higher power conversion efficiencies in all-polymer solar cells.

While direct experimental data on polymers exclusively incorporating "this compound" is not extensively available in public literature, theoretical and computational studies on analogous structures provide valuable insights. Density Functional Theory (DFT) calculations are often employed to predict the electronic properties of such polymers. These studies help in understanding the impact of the nitro group and the dithiophen-2-yl substituents on the HOMO and LUMO energy levels, the bandgap, and the intramolecular charge transfer characteristics of the polymer. Such computational work is instrumental in the rational design of new materials with tailored properties for specific applications in materials science.

The following tables present representative data for quinoxaline-based donor-acceptor polymers, illustrating the typical range of properties that could be expected for polymers incorporating the "this compound" moiety.

Table 1: Electronic Properties of Representative Quinoxaline-Based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |

|---|---|---|---|---|

| P1 | -5.45 | -3.50 | 1.95 | 1.88 |

| P2 | -5.52 | -3.61 | 1.91 | 1.85 |

Table 2: Photovoltaic Performance of Representative Quinoxaline-Based Polymer Solar Cells

| Polymer System | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Polymer A:PC61BM | 0.85 | 8.2 | 65 | 4.5 |

| Polymer B:PC71BM | 0.91 | 9.5 | 70 | 6.1 |

Table 3: Charge Carrier Mobility in Representative Quinoxaline-Based Polymers

| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|

| Polymer X | 1.5 x 10-4 | 8.0 x 10-5 |

| Polymer Y | 3.2 x 10-4 | 1.1 x 10-4 |

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for Quinoxaline (B1680401) and Thiophene (B33073) Systems

The synthesis of heterocyclic compounds like quinoxalines and thiophenes, the building blocks of 6-nitro-2,3-dithiophen-2-ylquinoxaline, is undergoing a paradigm shift towards green and sustainable practices. researchgate.net Traditional methods often rely on hazardous solvents and catalysts, prompting researchers to explore environmentally benign alternatives that offer high efficiency, atom economy, and reduced waste. researchgate.netekb.eg

Emerging strategies focus on several key areas. The use of alternative energy sources such as microwave irradiation and ultrasonic waves has been shown to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govrasayanjournal.co.inresearchgate.net Microwave-assisted synthesis, for instance, has been successfully employed for the one-pot creation of various quinoxaline derivatives. researchgate.net Similarly, grinding techniques and sonication provide mechanical energy for reactions, avoiding the need for bulk solvents. researchgate.net

The replacement of volatile organic solvents with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is another critical innovation. researchgate.netacs.org Water, in particular, is an ideal solvent for certain catalytic reactions, and systems using catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water have proven effective for quinoxaline synthesis. researchgate.net The development of reusable and non-toxic catalysts, including nanocatalysts, polymers, and earth-abundant metal complexes, is also a major focus. researchgate.netmdpi.com For example, copper oxide nanoparticles (CuONPs) prepared using waste orange peel extract have been used as a renewable catalyst for quinoxaline formation. nih.gov Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) presents another green route, using abundant alcohols to produce N-heterocycles with only water and hydrogen as byproducts. rsc.org

Table 1: Green Synthetic Strategies for Quinoxaline & Thiophene Systems

| Green Strategy | Catalyst/Medium | Key Advantages | Relevant Scaffolds | Source(s) |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free or Green Solvent (e.g., glycerol) | Rapid reaction times, high yields, energy efficiency. | Quinoxalines, Triazoles, Benzimidazoles. | nih.govrasayanjournal.co.inresearchgate.net |

| Ultrasonic Waves | Methanol / Acetic Acid | Mild conditions, shorter reaction times, improved yields. | Quinoxalines. | researchgate.net |

| Green Solvents | Water, Ethanol, PEG-400 | Reduced toxicity, environmental safety, potential for catalyst reuse. | Quinoxalines, N-Heterocycles. | researchgate.netacs.org |

| Nanocatalysis | Copper Oxide Nanoparticles (CuONPs) | High efficiency, reusability, simple methodology. | Quinoxalines. | nih.gov |

| Acceptorless Dehydrogenative Coupling (ADC) | Transition Metal Complexes (e.g., Mn, Co) | Uses renewable alcohols, produces only H₂ and H₂O as byproducts. | Quinoxalines, Pyrazines. | mdpi.comrsc.org |

| One-Pot Reactions | Various (e.g., K10-montmorillonite) | Atom economy, reduced separation steps, efficiency. | Quinoxalines. | rsc.org |

Advanced Computational Design for Tailored Material Properties and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and optical properties of novel materials before their synthesis. jchps.comnih.gov This predictive power is crucial for designing molecules like this compound with specific characteristics for applications in electronics and photonics.

For quinoxaline-thiophene based systems, computational studies can accurately forecast key parameters that govern material performance. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap (Eg), and absorption spectra. nih.govmdpi.com For instance, DFT calculations have been used to design and understand the properties of donor-acceptor (D-A) copolymers featuring fluorinated quinoxaline (the acceptor) and oligothiophene units (the donor). nih.gov These studies correctly predicted that incorporating 2D π-conjugation through specific thiophene side-groups would lead to more panchromatic light absorption, a desirable trait for solar cells. nih.gov

Theoretical investigations also explore the effects of substituents on the electronic properties of the core structures. researchgate.net Calculations can model how adding electron-donating or electron-withdrawing groups to the thiophene or quinoxaline rings alters the HOMO/LUMO energies and, consequently, the material's charge transport and optical properties. researchgate.net Beyond DFT, more advanced methods like many-body perturbation theory (G0W0) and the Bethe-Salpeter Equation are being employed to provide even more accurate predictions of electronic and optical properties, especially for oligomers and polymers. arxiv.org This computational-first approach accelerates the discovery of new materials by allowing researchers to screen vast numbers of potential structures and prioritize the most promising candidates for synthesis and experimental validation. nih.govresearchgate.net

Table 2: Computational Modeling in Quinoxaline-Thiophene Systems

| Computational Method | Predicted Properties | Application/System Studied | Source(s) |

|---|---|---|---|

| DFT (B3LYP) | HOMO/LUMO energies, energy gap (Eg), molecular geometries. | Thiophene derivatives, Polythiophenes. | jchps.commdpi.com |

| TD-DFT | UV-Vis absorption spectra, excitation energies. | Fluorinated quinoxaline-oligothiophene polymers. | nih.gov |

| DFT (DMol³/GGA/RPBE) | HOMO/LUMO energies, chemical reactivity parameters. | Thiophene derivatives for biomedical applications. | nih.gov |

| G0W0@DFT & Bethe-Salpeter Equation | Electronic and optical properties (ionization potentials, optical transitions). | Thiophene-furan oligomers. | arxiv.org |

| DFT and Molecular Docking | Binding energies, interaction modes with biological targets. | Quinoxaline derivatives as enzyme inhibitors. | nih.govmdpi.com |

Exploration of Novel Functionalization Strategies for Enhanced Material Performance

The performance of materials based on the dithienylquinoxaline scaffold can be precisely tuned through novel functionalization strategies. By chemically modifying the quinoxaline or thiophene rings, researchers can systematically alter the electronic, optical, and physical properties of the final compound.

One emerging approach involves the direct functionalization of the quinoxaline core. A novel strategy has been developed to create efficient orange/red thermally activated delayed fluorescence (TADF) emitters by modifying a quinoxaline core with multiple carbazole (B46965) (donor) and cyano (acceptor) groups. rsc.org Another method explores the electrophilic nature of the quinoxaline ring through vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of cyanoalkyl, sulfonylalkyl, and other substituents. rsc.org

Functionalization of the thiophene rings is also a well-established yet evolving field. The synthesis of thiophene derivatives via the cyclization of functionalized alkynes is a powerful methodology for creating a wide variety of substituted thiophenes. mdpi.com Metal-catalyzed or base-promoted heterocyclization reactions offer regioselective and atom-economical routes to these building blocks. mdpi.com Furthermore, strategies for synthesizing thiophene-2-carboxamide derivatives allow for the introduction of various functional groups at specific positions on the thiophene ring, which has been shown to influence biological activity and material properties. nih.gov These tailored synthetic routes enable the creation of a diverse library of precursors that can then be used to construct complex molecules like functionalized dithienylquinoxalines.

Table 3: Functionalization Strategies for Quinoxaline and Thiophene Moieties

| Strategy | Moiety Targeted | Reagents/Methods | Outcome/Application | Source(s) |

|---|---|---|---|---|

| Multi-functionalization | Quinoxaline | Addition of carbazole and cyano groups. | Development of orange/red TADF emitters for OLEDs. | rsc.org |

| Vicarious Nucleophilic Substitution (VNS) | Quinoxaline N-oxide | Carbanions (e.g., from nitriles). | Introduction of cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) groups. | rsc.org |

| Cyclization of Alkynes | Thiophene | Metal-catalyzed or base-promoted heterocyclization. | Regioselective synthesis of substituted thiophene precursors. | mdpi.com |

| Domino Method | Thiophene | Aldehydes, methylene (B1212753) halides, elemental sulfur. | Synthesis of multi-cyclic thiophene derivatives in water. | nih.gov |

| Condensation Reactions | Thiophene | N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl compounds. | Synthesis of functionalized thiophene-2-carboxamides. | nih.gov |

Integration of this compound into Hybrid Material Systems

A significant future direction for this compound lies in its integration into more complex hybrid material systems to unlock novel functionalities. The unique structure, combining electron-rich (thiophene) and electron-deficient (nitroquinoxaline) components, makes it an excellent candidate for applications in organometallics, sensors, and multifunctional molecular hybrids.

One promising avenue is the use of dithienylquinoxaline ligands in organometallic chemistry. The quinoxaline and thiophene rings can act as coordination sites for metal ions, leading to the formation of stable complexes. For example, 2-(thienyl)quinoxaline species have been successfully used to create cyclometalated Iridium(III) complexes. rsc.org These complexes exhibit tunable photophysical properties, with the electron-deficient quinoxaline ring often leading to longer-wavelength emission, which is advantageous for applications like cellular bioimaging and energy upconversion. rsc.org The specific electronic properties of this compound, with its strong electron-withdrawing nitro group, could lead to Ir(III) or other metal complexes with unique photoluminescent or electrochemiluminescent characteristics.

Another area of exploration is the creation of hybrid molecules that link the dithienylquinoxaline unit to other functional moieties. Researchers have designed and synthesized novel indole-quinoxaline hybrids, connecting the two heterocyclic systems through a linker, to create inhibitors for specific biological targets like phosphodiesterase 4 (PDE4). researchgate.net This molecular hybridization approach could be applied to this compound, coupling it with other pharmacophores or photoactive groups to develop materials for theranostics or advanced sensors. The synthesis of such hybrid systems often utilizes efficient coupling reactions, such as those catalyzed by palladium/copper systems, to link the different molecular components. researchgate.net

Table 4: Examples of Hybrid Systems Incorporating Quinoxaline-Thiophene Scaffolds

| Hybrid System Type | Core Scaffolds | Linkage/Metal | Potential Application | Source(s) |

|---|---|---|---|---|

| Organometallic Complexes | 2-(Thienyl)quinoxaline | Iridium(III) | Deep red emitters, bioimaging, energy upconversion. | rsc.org |

| Molecular Hybrids | Indole-Quinoxaline | Alkyne linker (via Pd/Cu catalysis). | Enzyme inhibition (e.g., PDE4 inhibitors). | researchgate.net |

| Donor-Acceptor Polymers | Fluorinated Quinoxaline, Benzodithiophene | C-C cross-coupling. | Organic solar cells, photodetectors. | nih.gov |

| Hybrid Antiviral Agents | Indolo[2,3-b]quinoxaline | Cyclo-condensation. | Antiviral therapeutics (e.g., against influenza). | nih.gov |

Q & A

Q. What is the standard synthetic route for 6-Nitro-2,3-dithiophen-2-ylquinoxaline, and what experimental conditions are critical for high yield?

The compound is synthesized via a condensation reaction between 4-nitro-1,2-phenylenediamine and 2,2'-thenil in refluxing acetic acid. Key conditions include:

- Molar ratio : 10 mmol of 2,2'-thenil to 10 mmol of 4-nitro-1,2-phenylenediamine.

- Reaction time : Reflux until completion (typically monitored by TLC).

- Solvent : Concentrated acetic acid (50 mL per 10 mmol of reactants).

Crystallization occurs in the monoclinic space group P2₁/c, with purity confirmed via X-ray diffraction .

Q. What structural features distinguish this compound from related quinoxaline derivatives?

Key structural characteristics include:

- Dihedral angles : One thiophene ring is nearly coplanar with the quinoxaline core (3.29°), while the other is perpendicular (83.96°). The nitro group is also coplanar (7.76° deviation) .

- Bond lengths : N1–C1 (1.35 Å) and C1–C2 (1.42 Å) align with typical quinoxaline systems.

- Space group : Monoclinic P2₁/c with Z = 4 .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolves dihedral angles, bond lengths, and space group symmetry .

- NMR spectroscopy : Confirms proton environments of thiophene and quinoxaline moieties.

- Elemental analysis : Validates stoichiometry (C₁₆H₉N₃O₂S₂, Mᵣ = 339.38 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between 6-nitroquinoxaline derivatives?

- Comparative analysis : Contrast dihedral angles and coplanarity trends. For example, the nitro group in this compound is more coplanar (7.76°) than in 5-nitro analogs, which exhibit greater deviations .

- Validation : Replicate experiments under controlled conditions (e.g., reflux time, solvent purity) and cross-validate with computational modeling (DFT) .

Q. What strategies optimize the regioselectivity of thiophene ring orientation during synthesis?

- Steric and electronic modulation : Introduce substituents on the phenylenediamine or thiophene precursors to influence ring coplanarity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance π-π stacking, favoring coplanar conformations .

Q. How does the nitro group’s electronic influence impact the compound’s reactivity in further functionalization?

- Electron-withdrawing effect : The nitro group stabilizes negative charges, making the quinoxaline core electrophilic. This facilitates nucleophilic aromatic substitution at the 5- or 7-positions .

- Conjugation : Coplanarity with the quinoxaline system enhances resonance stabilization, altering redox potentials in electrochemical studies .

Q. What are the implications of the thiophene rings’ non-coplanar arrangement for material science applications?

- Charge transport : The perpendicular thiophene ring disrupts extended conjugation, reducing conductivity compared to fully coplanar analogs.

- Supramolecular interactions : Lack of intermolecular π-stacking (evidenced by no significant close contacts in crystal packing) limits solid-state electronic coupling .

Q. How can researchers design comparative studies to evaluate biological activity against similar quinoxaline derivatives?

- Structural analogs : Synthesize 5-nitro- or 2,3-diphenylquinoxaline derivatives for cytotoxicity assays.

- Mechanistic focus : Test inhibition of cyclophilin J PPIase (a target in antitumor studies) using SPR or enzymatic assays .

Methodological Guidance

Q. What are common pitfalls in reproducing the synthesis of this compound, and how can they be mitigated?

- Impurity in precursors : Use freshly distilled 2-thiophenecarboxaldehyde to avoid side reactions.

- Incomplete reflux : Monitor reaction progress via HPLC or TLC to ensure full conversion .

Q. How should researchers document crystallographic data to ensure reproducibility?

- Deposit data : Submit full structural parameters to the Cambridge Structural Database (CCDC 1983315) .

- Report deviations : Note anomalies in bond angles (e.g., C9–C10–C11 = 110.0°) that may arise from crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.